Ingenol-3,4,5,20-diacetonide

Synthetic chemistry Diterpene derivatization Protecting group strategy

Procure Ingenol-3,4,5,20-diacetonide (≥98%) for synthetic versatility as a protected building block. Unlike potent PKC activators, its dual-acetonide protection enables selective modifications essential for medicinal chemistry and RNase L pathway studies. Strict quality standards with storage at -20°C.

Molecular Formula C26H36O5
Molecular Weight 428.6 g/mol
CAS No. 77573-44-5
Cat. No. B1581366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIngenol-3,4,5,20-diacetonide
CAS77573-44-5
Molecular FormulaC26H36O5
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCC1CC2C(C2(C)C)C3C=C4COC(OC4C56C1(C3=O)C=C(C5OC(O6)(C)C)C)(C)C
InChIInChI=1S/C26H36O5/c1-13-11-25-14(2)9-17-18(22(17,3)4)16(19(25)27)10-15-12-28-23(5,6)30-21(15)26(25)20(13)29-24(7,8)31-26/h10-11,14,16-18,20-21H,9,12H2,1-8H3
InChIKeyJOKBBQPBIIZMJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ingenol-3,4,5,20-diacetonide (CAS 77573-44-5) in Scientific Procurement: A Core Intermediate in Ingenoid Chemistry


Ingenol-3,4,5,20-diacetonide is a semi-synthetic acetonide-protected derivative of the diterpene ingenol, typically isolated from Euphorbia species [1]. Its dual acetonide protection at the 3,4- and 5,20-hydroxyl groups renders it a key intermediate for selective synthetic modifications . Unlike the parent ingenol (PKC Ki = 30 μM), this derivative is not primarily noted for direct PKC activation [2].

Why Substituting Ingenol-3,4,5,20-diacetonide with Other Ingenol Esters or Acetonides Compromises Synthetic Outcomes


Substituting Ingenol-3,4,5,20-diacetonide with alternative ingenol derivatives like Ingenol 3-angelate (Ingenol Mebutate) or Ingenol-5,20-acetonide is not chemically or functionally equivalent. Ingenol 3-angelate is a potent PKC activator (Ki 0.1-0.3 nM) used in topical therapies, whereas the diacetonide serves as a protected synthetic building block . The 5,20-monoacetonide lacks the crucial 3,4-protection, limiting its utility for selective 3- or 4-position modifications . Critically, attempts to epimerize Ingenol-3,4:5,20-diacetonide to 8-epiingenol under basic conditions fail, returning the unchanged starting material [1], a distinct chemical property essential for planning synthetic routes.

Quantitative Differentiation of Ingenol-3,4,5,20-diacetonide: A Comparative Evidence Guide for Scientific Selection


Comparative Synthetic Utility: Diacetonide Protection Enables Selective Modifications Not Achievable with Monoacetonide

The 3,4:5,20-diacetonide protection allows for selective reduction at the C-9 position to yield (9R)-9-deoxo-9-hydroxyingenol-3,4:5,20-diacetonide, a key intermediate for further esterification [1]. This selectivity is absent in the 5,20-monoacetonide analog, which does not provide 3,4-protection and thus leads to a different set of reduction products, limiting its utility in synthesizing a broader range of 3- and 9-esters [1].

Synthetic chemistry Diterpene derivatization Protecting group strategy

Differential Reactivity: Resistance to Epimerization Under Basic Conditions

A key differentiator of Ingenol-3,4,5,20-diacetonide is its failure to undergo epimerization under standard basic conditions, which is a critical consideration for synthetic planning [1]. This contrasts with the behavior of other ingenol derivatives or the parent compound under similar conditions, though direct comparative data for specific analogs is limited. The study reports that treatment with five different bases at two temperatures resulted in the unchanged 1d compound.

Chemical stability Epimerization Reaction condition optimization

Biological Activity: RNase L Activation and Comparison to Parent Ingenol

While Ingenol-3,4,5,20-diacetonide is primarily a synthetic intermediate, its reported biological activity is distinct from the parent ingenol. It has a reported IC50 of 2.30 nM for activation of RNase L, measured by 50% inhibition of protein synthesis in mouse L cell extracts [1]. This contrasts sharply with the weak PKC activation of parent ingenol (Ki = 30 μM) [2]. This difference in target engagement and potency underscores that the diacetonide protection does not simply ablate biological activity but redirects it toward a different pathway.

Biological activity RNase L PKC signaling

Commercial Purity and Analytical Profile for Reproducible Research

For procurement in research, the analytical purity and solubility of Ingenol-3,4,5,20-diacetonide are critical. Commercially, it is routinely supplied at ≥98% purity as determined by HPLC . Its solubility in DMSO is defined as 16.67 mg/mL (38.90 mM) . These specifications are essential for ensuring reproducible experimental results and are comparable to the purity standards for other high-quality small molecule standards like Ingenol-5,20-acetonide, which is also offered at >98% purity .

Analytical chemistry Quality control Standardization

Primary Research and Industrial Application Scenarios for Procuring Ingenol-3,4,5,20-diacetonide


Synthesis of 3- and 9-Ester Derivatives of 9-Deoxo-9-hydroxyingenol

Ingenol-3,4,5,20-diacetonide is the optimal starting material for the multi-step synthesis of a specific class of ingenol derivatives. It is first reduced to yield (9R)-9-deoxo-9-hydroxyingenol-3,4:5,20-diacetonide, which can then be selectively deprotected to the 5,20-monoacetonide and subsequently esterified at the 3-position to yield compounds like the 3-tetradecanoate [1]. Alternatively, direct esterification of the 9-hydroxy group in the diacetonide yields 9-esters. This synthetic versatility is not readily available from the 5,20-monoacetonide alone, making the diacetonide essential for this specific medicinal chemistry exploration [1].

Investigating Non-PKC Mediated Mechanisms of Action, Specifically RNase L Activation

Given its potent activity in an RNase L activation assay (IC50 = 2.30 nM) [1], Ingenol-3,4,5,20-diacetonide serves as a valuable tool compound for probing this specific biological pathway. Its significantly lower potency as a PKC activator relative to parent ingenol (Ki = 30 μM) or ingenol esters (Ki < 1 nM) [2] allows researchers to decouple RNase L-mediated effects from PKC-mediated effects in cellular models. This makes the compound particularly useful in studies where delineating these signaling pathways is critical.

Use as an Analytical Reference Standard in Quality Control

With commercially available material of high and defined purity (≥98% by HPLC) [1] and characterized physical properties [2], Ingenol-3,4,5,20-diacetonide is an ideal analytical reference standard. It is used for the identification and quantification of this specific acetonide in complex mixtures, such as extracts from Euphorbia species or as an impurity marker in the synthesis of other ingenol derivatives. Its stability profile, including long-term storage at -20°C, supports its use in validated analytical methods [2].

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